2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and an oxolan-2-ylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the aniline derivative: The starting material, 5-chloro-2-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 5-chloro-2-methoxy-N-methylsulfonylaniline.
Acetamide formation: The intermediate is then reacted with oxolan-2-ylmethylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aniline ring.
Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.
Substitution: The chloro group on the aniline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methoxyanilino)-N-(oxolan-2-ylmethyl)acetamide: Lacks the methylsulfonyl group.
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide: Lacks the oxolan-2-ylmethyl group.
Uniqueness
The presence of both the methylsulfonyl and oxolan-2-ylmethyl groups in 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide may confer unique chemical properties, such as increased solubility or specific binding interactions, that are not present in similar compounds.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-14-6-5-11(16)8-13(14)18(24(2,20)21)10-15(19)17-9-12-4-3-7-23-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXICSAMHKBNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC2CCCO2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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